molecular formula C10H11BrN2O B1519147 2-Bromo-4-(1-pyrrolidinylcarbonyl)pyridine CAS No. 892548-11-7

2-Bromo-4-(1-pyrrolidinylcarbonyl)pyridine

Cat. No.: B1519147
CAS No.: 892548-11-7
M. Wt: 255.11 g/mol
InChI Key: UNGGHSBYTDJINR-UHFFFAOYSA-N
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Description

2-Bromo-4-(1-pyrrolidinylcarbonyl)pyridine is a chemical compound characterized by its bromine and pyrrolidine groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(1-pyrrolidinylcarbonyl)pyridine typically involves the bromination of 4-(1-pyrrolidinylcarbonyl)pyridine. This reaction can be carried out using bromine in the presence of a suitable catalyst under controlled conditions to ensure the selective addition of the bromine atom to the pyridine ring.

Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis method. This involves the use of large reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(1-pyrrolidinylcarbonyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: Reduction reactions can yield this compound derivatives with reduced functional groups.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Bromo-4-(1-pyrrolidinylcarbonyl)pyridine has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and interactions with biomolecules.

  • Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

2-Bromo-4-(1-pyrrolidinylcarbonyl)pyridine is similar to other brominated pyridine derivatives, such as 2-bromopyridine and 2-bromo-3-pyridinecarboxylic acid. its unique combination of bromine and pyrrolidine groups sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2-Bromopyridine

  • 2-Bromo-3-pyridinecarboxylic acid

  • 2-Bromo-5-(1-pyrrolidinyl)pyridine

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Properties

IUPAC Name

(2-bromopyridin-4-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-9-7-8(3-4-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGGHSBYTDJINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653244
Record name (2-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892548-11-7
Record name (2-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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